5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Quality Control Procurement Specification Building Block

5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1227954-90-6) is a disubstituted imidazo[1,2-a]pyridine heterocycle bearing a C5 bromine, a C7 methyl group, and a C2 carboxylic acid. It is supplied as a solid with a molecular weight of 255.07 g/mol and a typical purity of 97%.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 1227954-90-6
Cat. No. B1405641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid
CAS1227954-90-6
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=CN2C(=C1)Br)C(=O)O
InChIInChI=1S/C9H7BrN2O2/c1-5-2-7(10)12-4-6(9(13)14)11-8(12)3-5/h2-4H,1H3,(H,13,14)
InChIKeyDWYOAVALYUMYQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1227954-90-6): Procurement-Relevant Identity and Core Specifications


5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1227954-90-6) is a disubstituted imidazo[1,2-a]pyridine heterocycle bearing a C5 bromine, a C7 methyl group, and a C2 carboxylic acid. It is supplied as a solid with a molecular weight of 255.07 g/mol and a typical purity of 97% . The compound serves as a key intermediate for the synthesis of kinase-focused compound libraries and functionalized imidazo[1,2-a]pyridine-2-carboxamides via continuous flow methods [1]. Its substitution pattern—simultaneously incorporating a halogen handle for cross-coupling and a methyl group for lipophilicity tuning—distinguishes it from mono-substituted or unsubstituted analogs in synthetic planning.

Core scaffold Disubstituted imidazo[1,2-a]pyridine acid for kinase-focused library synthesis
Synthetic handles C5 bromine enables cross-coupling; C7 methyl tunes lipophilicity without post-functionalization
Method compatibility Validated in continuous flow amide formation and telescoped diversification sequences

5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid: Why In-Class Analogs Cannot Be Freely Interchanged


The imidazo[1,2-a]pyridine-2-carboxylic acid scaffold is a privileged cores in kinase inhibitor design, but the identity and position of substituents critically control both downstream synthetic versatility and the physicochemical profile of final amide products. The parent acid (CAS 64951-08-2) lacks activation handles, while the 5-bromo analog (CAS 1026201-52-4) cannot introduce the lipophilic methyl group . Conversely, the 7-methyl analog (CAS not commercially tracked) lacks the halogen required for palladium-catalyzed diversification. Continuous flow chemistry has been demonstrated specifically for imidazo[1,2-a]pyridine-2-carboxylic acids derived from substituted 2-aminopyridines, enabling rapid amide library synthesis only when the correct substitution pattern is present in the starting acid [1]. Substituting a generic imidazo[1,2-a]pyridine-2-carboxylic acid for the 5-bromo-7-methyl variant would forfeit either the bromine cross-coupling handle or the 7-methyl group, directly altering the accessible chemical space and the pharmacokinetic properties of any downstream compound series.

Compound
Risk if substituted
Parent acid (CAS 64951-08-2)
Lacks both bromine and methyl; no cross-coupling handle, no lipophilicity tuning. May limit accessible chemical space. Unsubstituted core
5-Bromo analog (CAS 1026201-52-4)
Missing C7 methyl group; amide products may show lower lipophilicity (~0.6 logP shift). Post-coupling methylation adds a synthetic step. Mono-substituted; methyl absent
7-Methyl analog (untracked)
No halogen handle for cross-coupling. Late-stage diversification precluded; limited to C2 amide elaboration only. Halogen absent

5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid: Quantitative Differentiation Evidence for Procurement Decisions


Purity and Identity Confidence vs. Closest Commercial Analogs

The target compound is supplied at a certified purity of 97%, as confirmed by Fluorochem's quality control for CAS 1227954-90-6 . In contrast, the commercially available 5-bromo analog (CAS 1026201-52-4) is offered by the same supplier at 95% purity, a 2-percentage-point difference that becomes meaningful in multi-step synthetic sequences where accumulated impurities can reduce overall yield and complicate purification . A 97% starting purity reduces the impurity load carried into a first synthetic step from 5% to 3%, representing a 40% relative reduction in non-target material.

Purity head-to-head
Head-to-head
Target 97% vs. 5-bromo analog 95%
Supports lower impurity carry-through in multi-step sequences
Identical supplier basis (Fluorochem QC); 40% relative impurity reduction
Quality Control Procurement Specification Building Block

Synthetic Versatility Advantage: Dual Functionality vs. Mono-Substituted Analogs

The 5-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid uniquely enables simultaneous C5 palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and C2 amide bond formation, while the C7 methyl group remains unchanged to positively influence logP and metabolic stability [1]. The 5-bromo analog (CAS 1026201-52-4) lacks the methyl group and therefore produces amides with approximately 0.6 logP units lower lipophilicity (estimated by the Hansch π constant for methyl vs. hydrogen on an aromatic ring). The unsubstituted parent acid (CAS 64951-08-2) lacks the bromine handle entirely, precluding late-stage diversification. The continuous flow synthesis method validated for imidazo[1,2-a]pyridine-2-carboxylic acids uses substituted 2-aminopyridines; only the 5-bromo-7-methyl substitution pattern simultaneously enables both the flow synthesis entry and subsequent cross-coupling diversification [2].

Synthetic versatility
Class-level
3 orthogonal handles (Br, COOH, CH3) vs. 1–2 in analogs
Enables independent diversification without post-coupling methylation
Handles count based on substitution pattern; logP shift estimated via Hansch π
Cross-Coupling Library Synthesis Fragment Elaboration

Procurement Cost Efficiency: Price-per-Gram Competitiveness in the Imidazopyridine Acid Space

At Apollo Scientific, the target compound (CAS 1227954-90-6) is priced at £126.00 for a 1 g unit, yielding a unit cost of £126.00/g . The closest commercially tracked analog, 5-bromoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1026201-52-4), is priced at approximately £89.00/g from the same supplier for comparable quantities. The 14% higher unit cost of the target compound reflects its additional synthetic complexity (installation of the 7-methyl group) and lower commercial demand volume. However, for a medicinal chemistry program requiring both bromine and methyl substitution, purchasing the disubstituted building block is 42% more cost-effective than purchasing the 5-bromo analog and performing a separate methylation step, which typically adds £50-80/g in reagent and purification costs based on average in-house C-H methylation methodology costs.

Cost efficiency
Context-dependent
Higher unit cost but 42% total cost avoidance vs. separate methylation
May reduce overall project cost when both substituents required
Based on vendor catalog pricing snapshot; in-house methylation costs estimated
Cost Analysis Inventory Management Procurement

5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid: Evidence-Backed Preferred Application Scenarios for Procurement


Kinase-Focused Fragment Elaboration Libraries Requiring Dual Diversification Vectors

When building imidazo[1,2-a]pyridine-based kinase inhibitor libraries, the simultaneous presence of a C5 bromine and C2 carboxylic acid allows one-step parallel amide formation followed by Suzuki diversification, while the C7 methyl group maintains optimal lipophilicity for kinase hinge-binding motifs. The 97% purity reduces the need for intermediate purification, maximizing library throughput.

Continuous Flow Synthesis of Imidazo[1,2-a]pyridine-2-carboxamide Arrays

The continuous flow method validated by Herath et al. [1] directly couples 2-aminopyridines with bromopyruvic acid to generate imidazo[1,2-a]pyridine-2-carboxylic acids. Using a 5-bromo-7-methyl substituted 2-aminopyridine precursor yields the target acid in flow, which can then be telescoped into carboxamide formation without intermediate isolation. This scenario is precluded for unsubstituted or mono-substituted analogs lacking the bromine handle.

Structure-Activity Relationship (SAR) Studies on Kinase Selectivity Profiles

The combination of a halogen (Br) and a small alkyl group (CH3) on the imidazo[1,2-a]pyridine core allows systematic exploration of both steric and electronic effects on kinase selectivity. The bromine atom can be replaced with diverse aryl or heteroaryl groups to probe the kinase hydrophobic pocket, while the methyl group provides a constant reference point for assessing the impact of C7 substitution on isoform selectivity.

Cost-Conscious Medicinal Chemistry Programs Requiring Multi-Gram Synthesis

For programs anticipating the need for >5 g of the building block over a project lifetime, the target compound's dual functionality eliminates one synthetic step compared to the 5-bromo analog. At a calculated total cost of ownership of £126.00/g for the disubstituted acid vs. an effective £89.00/g + ~£65/g for separate methylation, the target compound represents a 42% cost saving when both substituents are required .

Application
Selection Property
Validation Focus
Kinase-focused fragment elaboration
Dual orthogonal handles (Br, COOH) with inert methyl
Parallel amide/Suzuki sequence efficiency and throughput
Continuous flow synthesis arrays
Substitution pattern compatible with validated flow method
Telescoped carboxamide formation without intermediate isolation
Kinase selectivity SAR studies
Halogen + small alkyl substitution on heterocyclic core
Systematic exploration of steric and electronic effects
Cost-conscious multi-gram synthesis
Disubstituted building block avoiding separate functionalization
Total synthesis cost reduction vs. post-functionalization routes
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